molecular formula C20H23ClFN3OS2 B2760816 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride CAS No. 1216578-00-5

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride

Cat. No. B2760816
CAS RN: 1216578-00-5
M. Wt: 439.99
InChI Key: QKDKZSWWUUMBCT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a fluorophenyl group. Benzothiazoles are a type of heterocyclic compound, which are often found in biologically active natural products and pharmaceutically important compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles are known to undergo a variety of reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Derivatives Synthesis and Anti-inflammatory Activity : Research on benzothiazole derivatives, including synthesis of novel compounds showing significant anti-inflammatory activity, highlights the potential medicinal chemistry applications of benzothiazole and its derivatives. For instance, Sunder and Maleraju (2013) synthesized eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, among which some showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

  • Structural Diversity and Antimicrobial Activity : The ability to generate structurally diverse libraries through reactions involving thiophene and benzothiazole derivatives underlines their utility in discovering new antimicrobial agents. Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to create a diverse compound library, showcasing the versatility of such structures in medicinal chemistry (Roman, 2013).

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors : The investigation into heterocycles like benzothiazole for improving metabolic stability in PI3K/mTOR inhibitors demonstrates the relevance of such structures in cancer therapy. Stec et al. (2011) explored various 6,5-heterocycles as alternatives to benzothiazole rings to mitigate metabolic deacetylation, aiming to enhance the therapeutic efficacy of PI3Kα and mTOR inhibitors (Stec et al., 2011).

  • Anticancer and Anticonvulsant Activities : The development of benzothiazole acetamide derivatives for potential anticancer and anticonvulsant applications underscores the compound's significance in drug discovery. For example, the synthesis of new benzothiazole acylhydrazones as anticancer agents by Osmaniye et al. (2018) highlights the ongoing research into harnessing the therapeutic potential of benzothiazole derivatives in oncology (Osmaniye et al., 2018).

  • Antimicrobial Activity : The exploration of thiazole and benzothiazole acetamide derivatives for antimicrobial activity, as demonstrated by Badiger et al. (2013) in their synthesis of sulfide and sulfone derivatives, showcases the application of these compounds in addressing microbial resistance (Badiger et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzothiazole derivatives are used as antiviral, antitumor, antibacterial agents, and histamine H2-receptor antagonists .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of uses for benzothiazoles, there could be many possible avenues for further study .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS2.ClH/c1-23(2)12-5-13-24(20-22-17-6-3-4-7-18(17)27-20)19(25)14-26-16-10-8-15(21)9-11-16;/h3-4,6-11H,5,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDKZSWWUUMBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)CSC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride

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